SAG1.3 vs. Purmorphamine: ~333-Fold Superior Potency in SMO-Mediated Pathway Activation
SAG1.3 is significantly more potent than the widely used alternative purmorphamine in activating the Hedgehog pathway. SAG1.3 achieves an EC50 of 3 nM in a Gli-dependent reporter assay in Shh-LIGHT2 cells [1]. In contrast, purmorphamine exhibits an EC50 of approximately 1 µM for inducing osteoblast differentiation in C3H10T1/2 cells, a standard readout for Hh pathway activation [2].
| Evidence Dimension | Hedgehog Pathway Activation (Potency) |
|---|---|
| Target Compound Data | EC50 = 3 nM |
| Comparator Or Baseline | Purmorphamine: EC50 = 1 µM |
| Quantified Difference | ~333-fold higher potency |
| Conditions | SAG1.3: Gli-dependent reporter assay (Shh-LIGHT2 cells); Purmorphamine: Alkaline phosphatase expression (C3H10T1/2 cells) |
Why This Matters
Procuring SAG1.3 allows for robust pathway activation at low nanomolar concentrations, minimizing off-target effects and compound consumption compared to the micromolar concentrations required for purmorphamine.
- [1] Chen, J. K., Taipale, J., Young, K. E., Maiti, T., & Beachy, P. A. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences, 99(22), 14071-14076. View Source
- [2] Wu, X., Walker, J., Zhang, J., Ding, S., & Schultz, P. G. (2004). Purmorphamine induces osteogenesis by activation of the hedgehog signaling pathway. Chemistry & biology, 11(9), 1229-1238. View Source
